6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Quinoline-4-carboxylic acid derivatives have been synthesized using both microwave-irradiated and conventional heating methods. These compounds, including variations like 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, have demonstrated significant anticancer activity in various carcinoma cell lines. Their efficacy was compared with standard drugs like doxorubicin and methotrexate, showing more potency in many cases. These findings suggest potential applications in cancer treatment and drug design (Bhatt, Agrawal, & Patel, 2015).
Novel Compound Synthesis
- A general three-step one-pot synthesis method for novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been developed. These new compounds, derived from easily available starting materials, are promising for further development in medicinal chemistry, indicating potential applications in drug discovery and design (Li, Wang, & Zou, 2017).
Practical Large-Scale Synthesis
- Practical and scalable synthesis methods for compounds like rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester have been established. Such developments are crucial for manufacturing pharmaceuticals at an industrial scale, making them more accessible for clinical use (Bänziger et al., 2000).
Fluorescence and Photophysical Properties
- Quinoline derivatives have been studied for their fluorescence properties, particularly as efficient fluorophores. These compounds are utilized in biochemistry and medicine for studying various biological systems, indicating their relevance in diagnostic and research applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Activity
- Some quinoline derivatives, including those similar to 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated for antimicrobial properties. They showed promising results against various microorganisms, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2021).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2-ethoxyaniline with 2-chlorobenzoyl chloride, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol and catalysts like copper salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to
Properties
IUPAC Name |
6-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUKMVSZQUJNKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208279 |
Source
|
Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897560-14-4 |
Source
|
Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897560-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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